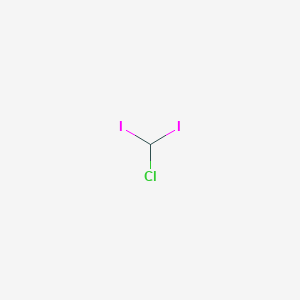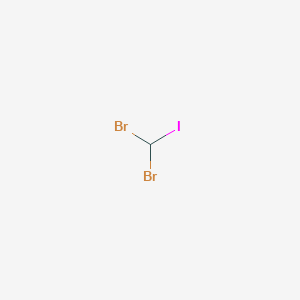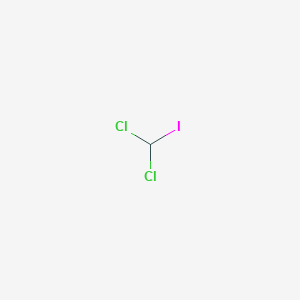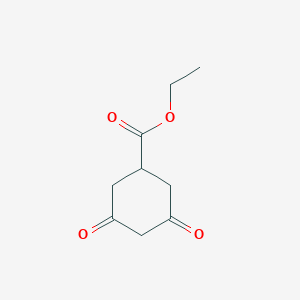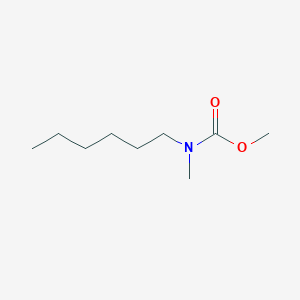
methyl N-hexyl-N-methylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl N-hexyl-N-methylcarbamate (MHMC) is a carbamate insecticide that has been widely used in agriculture to control pests. It is a white crystalline solid with a molecular weight of 209.28 g/mol and a melting point of 31-32°C. MHMC has been used for over 50 years and is still an important insecticide due to its effectiveness against a wide range of pests.
Mechanism of Action
Methyl N-hexyl-N-methylcarbamate acts as an acetylcholinesterase inhibitor, which leads to the accumulation of acetylcholine in the synaptic cleft. This results in the overstimulation of the nervous system and ultimately leads to paralysis and death of the insect.
Biochemical and Physiological Effects:
methyl N-hexyl-N-methylcarbamate has been shown to have a wide range of biochemical and physiological effects on insects. It disrupts the normal functioning of the nervous system, inhibits the activity of key enzymes, and affects the metabolism of lipids and carbohydrates.
Advantages and Limitations for Lab Experiments
Methyl N-hexyl-N-methylcarbamate is a highly effective insecticide that can be used in a wide range of laboratory experiments. It is easy to synthesize, has a long shelf life, and is relatively inexpensive. However, it is also highly toxic and can be harmful to non-target organisms, including humans.
Future Directions
There are many potential future directions for research on methyl N-hexyl-N-methylcarbamate. One area of interest is the development of new formulations that are less toxic to non-target organisms. Another area of research is the investigation of the effects of methyl N-hexyl-N-methylcarbamate on beneficial insects, such as bees and butterflies. Finally, there is a need for more studies on the long-term effects of methyl N-hexyl-N-methylcarbamate on the environment and human health.
Synthesis Methods
Methyl N-hexyl-N-methylcarbamate can be synthesized by reacting N-hexylamine with methyl isocyanate in the presence of a catalyst. The reaction takes place at a temperature of 50-60°C and under atmospheric pressure. The yield of methyl N-hexyl-N-methylcarbamate is around 70-80%.
Scientific Research Applications
Methyl N-hexyl-N-methylcarbamate has been extensively studied for its insecticidal properties and its effects on non-target organisms. It has been used in many scientific studies to investigate its mode of action, biochemical and physiological effects, and potential uses in pest management.
properties
CAS RN |
156899-17-1 |
|---|---|
Product Name |
methyl N-hexyl-N-methylcarbamate |
Molecular Formula |
C9H19NO2 |
Molecular Weight |
173.25 g/mol |
IUPAC Name |
methyl N-hexyl-N-methylcarbamate |
InChI |
InChI=1S/C9H19NO2/c1-4-5-6-7-8-10(2)9(11)12-3/h4-8H2,1-3H3 |
InChI Key |
UGLRHIKVRCUKLU-UHFFFAOYSA-N |
SMILES |
CCCCCCN(C)C(=O)OC |
Canonical SMILES |
CCCCCCN(C)C(=O)OC |
synonyms |
Carbamic acid, hexylmethyl-, methyl ester (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





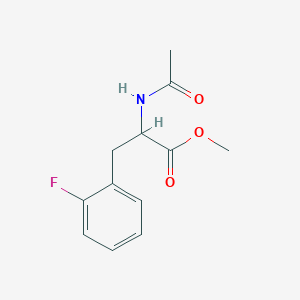
![[2-[[4-[[1-[[10-(4-aminobutyl)-16-benzyl-4-(1,3-dihydroxybutan-2-ylcarbamoyl)-7-(1-hydroxyethyl)-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicos-19-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamothioylamino]phenyl]methyl]-3-[(3E)-3-hydroxyimino-2-methylbutan-2-yl]azanidylpropyl]-[(3Z)-2-methyl-3-oxidoiminobutan-2-yl]azanide;oxo(99Tc)technetium-99(3+)](/img/structure/B121497.png)

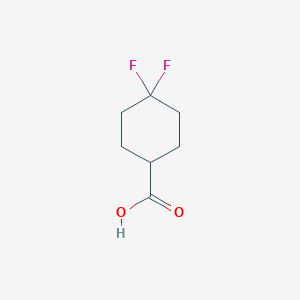
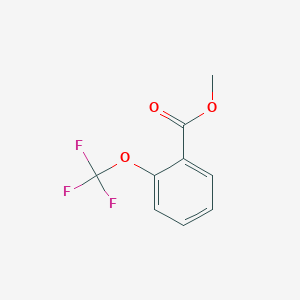
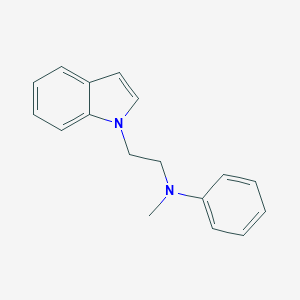

![Trimethyl-[(3-methylcyclohexen-1-yl)methyl]silane](/img/structure/B121518.png)
